1-(DIFLUOROMETHYL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-(Difluoromethyl)-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a difluoromethyl group, a quinazolinyl moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This method is known for its simplicity and environmental friendliness, providing moderate-to-good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinyl moiety to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets. The quinazolinyl moiety is known to interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl-1,3,4-oxadiazoles: These compounds are selective inhibitors of histone deacetylase 6 and share similar structural features with 1-(difluoromethyl)-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide.
Tri/difluoromethyl-1H-1,2,4-triazol-5(4H)-ones: These compounds are synthesized via cyclization of hydrazinecarboxamides and exhibit promising insecticidal activities.
Uniqueness
This compound is unique due to its combination of a difluoromethyl group, a quinazolinyl moiety, and a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(difluoromethyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5O2S/c14-12(15)19-9(5-6-16-19)10(21)18-20-11(22)7-3-1-2-4-8(7)17-13(20)23/h1-6,12H,(H,17,23)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTMDEIAIDKPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=NN3C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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